6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-2-[2-(4-methylphenyl)-2-oxoethyl]pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-2-[2-(4-methylphenyl)-2-oxoethyl]pyridazin-3(2H)-one is a complex organic compound with a unique structure that combines a pyridazinone core with sulfonyl and morpholine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-2-[2-(4-methylphenyl)-2-oxoethyl]pyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Introduction of the Sulfonyl Group: This step involves the sulfonylation of the aromatic ring using sulfonyl chlorides under basic conditions.
Attachment of the Morpholine Group: This can be done via nucleophilic substitution reactions where morpholine is introduced to the sulfonylated aromatic ring.
Final Coupling: The final step involves coupling the pyridazinone core with the substituted aromatic ring through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-2-[2-(4-methylphenyl)-2-oxoethyl]pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the ketone group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-2-[2-(4-methylphenyl)-2-oxoethyl]pyridazin-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Material Science: Its stability and functional groups make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-2-[2-(4-methylphenyl)-2-oxoethyl]pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and morpholine groups can form hydrogen bonds and electrostatic interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The pyridazinone core can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: This compound shares the morpholine and aromatic ring features but has a different core structure.
4-Benzoylmorpholine: Similar in having a morpholine and aromatic ring but lacks the pyridazinone core.
Uniqueness
6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-2-[2-(4-methylphenyl)-2-oxoethyl]pyridazin-3(2H)-one is unique due to its combination of a pyridazinone core with sulfonyl and morpholine substituents, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
6-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S/c1-17-3-6-19(7-4-17)22(28)16-27-24(29)10-9-21(25-27)20-8-5-18(2)23(15-20)33(30,31)26-11-13-32-14-12-26/h3-10,15H,11-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXSKKDZQCIBFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)C)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.